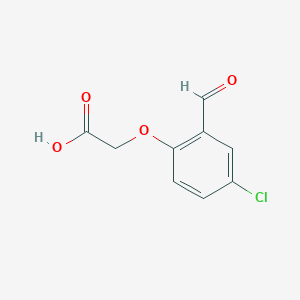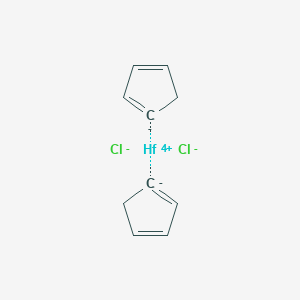
Dichlorure de bis(cyclopentadiényl)hafnium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnocene dichloride, also known as hafnocene dichloride, is an organometallic compound with the formula C10H10Cl2Hf. It is a member of the metallocene family, which consists of a metal sandwiched between two cyclopentadienyl anions. This compound is of significant interest due to its applications in various fields, including catalysis and materials science .
Applications De Recherche Scientifique
Hafnocene dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Materials Science: The compound is used in the synthesis of advanced materials, including thin films and nanostructures.
Pharmaceuticals: Research has explored its potential in drug development, particularly in the design of metal-based drugs.
Chemical Research: It serves as a starting material for the synthesis of various hafnium-containing compounds.
Mécanisme D'action
Target of Action
Bis(cyclopentadienyl)hafnium dichloride, also known as Hafnocene dichloride, is primarily used as a catalyst . Its targets are the reactants in the chemical reactions where it is used. It is also a starting material to prepare many kinds of hafnocene (II or IV) derivatives .
Mode of Action
Hafnocene dichloride acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with the reactants, reducing the activation energy required for the reaction to proceed. The exact mode of action can vary depending on the specific reaction.
Biochemical Pathways
The specific biochemical pathways affected by Hafnocene dichloride would depend on the reaction it is catalyzing. For instance, it has been used in combination with AgI salt as an effective activator for glycosyl fluoride .
Result of Action
The result of Hafnocene dichloride’s action is the acceleration of the chemical reactions it catalyzes. This can lead to more efficient production of the desired products. In some cases, it has shown in vitro growth-inhibiting potencies against Ehrlich ascites tumor (EAT) cells .
Analyse Biochimique
Biochemical Properties
It has been shown to inhibit the growth of Ehrlich ascites tumor (EAT) cells in vitro
Cellular Effects
It is known to inhibit the growth of EAT cells , suggesting that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hafnocene dichloride can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
HfCl4+2NaC5H5→Hf(C5H5)2Cl2+2NaCl
The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)hafnium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Hafnocene dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of hafnium.
Complex Formation: It can form complexes with other molecules, enhancing its reactivity and applications.
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)hafnium dichloride include alkyl halides, Grignard reagents, and Lewis acids. These reactions are typically carried out under inert conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can produce alkyl-substituted hafnocene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)chromium dichloride
Uniqueness
Hafnocene dichloride is unique due to the specific properties of hafnium, such as its high atomic number and density. These properties can influence the reactivity and stability of the compound, making it suitable for specialized applications that other metallocenes may not be able to achieve .
Propriétés
Numéro CAS |
12116-66-4 |
|---|---|
Formule moléculaire |
C10H12Cl2Hf-2 |
Poids moléculaire |
381.59 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;hafnium;dichloride |
InChI |
InChI=1S/2C5H6.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H;/p-2 |
Clé InChI |
JWEWBCISGQZGAZ-UHFFFAOYSA-L |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] |
SMILES canonique |
C1C=CC=C1.C1C=CC=C1.[Cl-].[Cl-].[Hf] |
Key on ui other cas no. |
12116-66-4 |
Pictogrammes |
Corrosive; Irritant |
Synonymes |
hafnocene dichloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


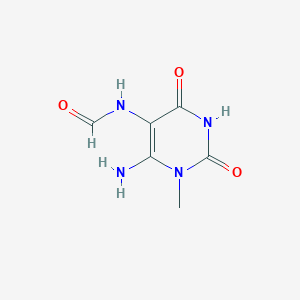
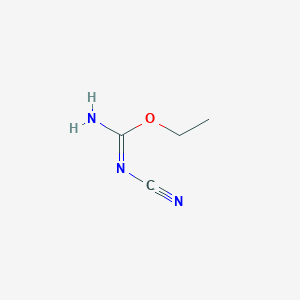
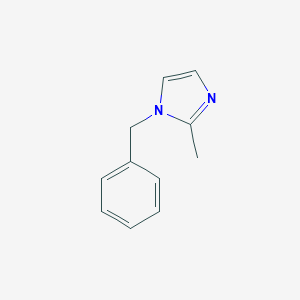
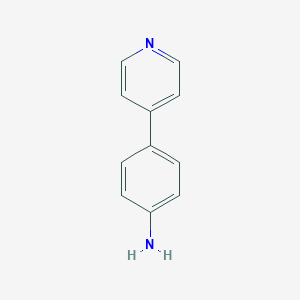

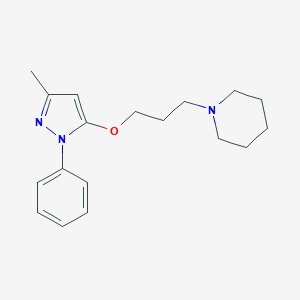
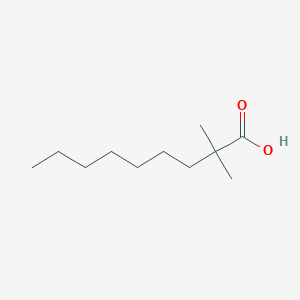
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
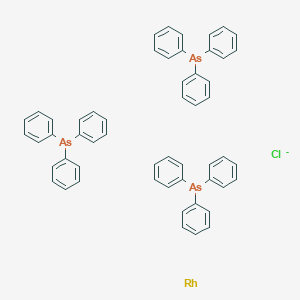


![2-[2,3-Bis(sulfanyl)propylcarbamoyl]benzoic acid](/img/structure/B84102.png)
